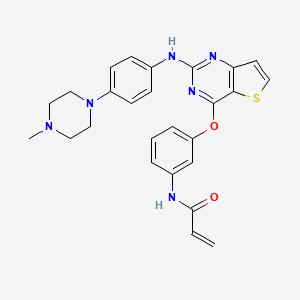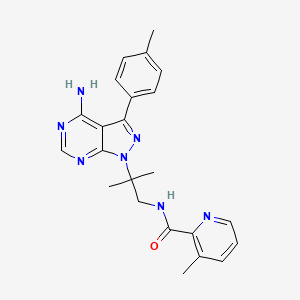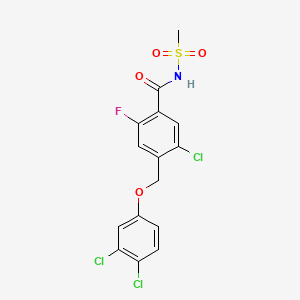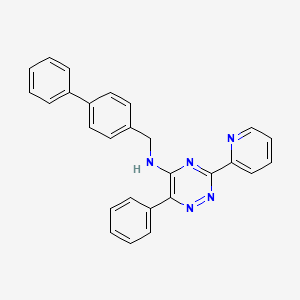![molecular formula C29H29FN7O5P B560171 (11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid CAS No. 1642303-38-5](/img/structure/B560171.png)
(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid
Übersicht
Beschreibung
(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid is a compound that has garnered significant interest in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its role in modulating the activity of phosphodiesterase enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides such as cyclic adenosine monophosphate and cyclic guanosine monophosphate.
Wirkmechanismus
Target of Action
ITI214, also known as PDE1-IN-1 (phosphate), ITI-214, Lenrispodun phosphate, or ITI-214 phosphate, primarily targets the Phosphodiesterase-1 (PDE1) enzyme . The PDE1 enzyme plays a crucial role in the breakdown of cyclic nucleotides (cAMP, cGMP), which are important intracellular signaling molecules .
Mode of Action
ITI214 works by inhibiting the PDE1 enzyme, thereby slowing the breakdown of cyclic nucleotides (cAMP, cGMP). This allows these molecules to build up in the cells and exert important functions . By inhibiting PDE1, ITI214 can improve cardiac output by increasing heart contractility and decreasing vascular resistance .
Biochemical Pathways
ITI214 exerts its effects via distinct pathways, one of which involves adenosine A2B receptor signaling . This pathway has been previously shown to be cardioprotective . ITI214 increases cardiac contractility without increasing intracellular calcium
Pharmacokinetics
It is noted that iti214 has been tested in patients with chronic systolic heart failure with reduced ejection fraction (hfref) and was generally well tolerated .
Result of Action
The molecular and cellular effects of ITI214’s action include improved cardiac function by enhancing cardiac contractility and dilating systemic arteries without inducing abnormal heart rhythms . In addition, ITI214 has been shown to modulate immune cell function by altering cell migration and key cytokines .
Action Environment
Further investigation of acute and chronic PDE-1 inhibition with ITI214 in various patient populations is warranted .
Biochemische Analyse
Biochemical Properties
ITI-214 interacts with the PDE1 enzyme family, showing high selectivity for PDE1B, a predominantly brain-expressed enzyme . It inhibits PDE1A, PDE1B, and PDE1C with Ki values of 33 pM, 380 pM, and 35 pM, respectively .
Cellular Effects
ITI-214 has been shown to modulate immune cell function, specifically microglia and macrophages, by altering cell migration and key cytokines, mainly CCL2 and TNF-α . In heart failure patients, ITI-214 improved cardiac output by increasing heart contractility and decreasing vascular resistance .
Molecular Mechanism
The molecular mechanism of ITI-214 involves the inhibition of the PDE1 enzyme, which leads to an increase in cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP) levels . This modulation of intracellular signaling pathways can lead to various cellular effects, including changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, ITI-214 has shown consistent effects over time. For example, in a study on heart failure, single-dose administration of ITI-214 improved heart function . In another study, ITI-214 enhanced memory performance in rats across a broad dose range .
Dosage Effects in Animal Models
In animal models, the effects of ITI-214 vary with dosage. For instance, in rats, ITI-214 significantly enhanced memory performance at a minimum effective dose of 3 mg/kg . In a mouse model of breast cancer, ITI-214, in combination with an anti-PD-1 antibody, inhibited tumor growth .
Transport and Distribution
Given its ability to cross the blood-brain barrier , it can be inferred that ITI-214 may be transported and distributed widely within the body.
Subcellular Localization
The subcellular localization of ITI-214 is not explicitly reported in the literature. As a PDE1 inhibitor, ITI-214 likely localizes to the same subcellular compartments as the PDE1 enzyme, which includes the cytosol and potentially other compartments depending on the cell type .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes often require precise control of temperature, pH, and the use of catalysts to achieve the desired product. Common reagents used in the synthesis include various organic solvents, acids, and bases.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process requires optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the compound’s structure.
Wissenschaftliche Forschungsanwendungen
(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid has a wide range of scientific research applications. In chemistry, it is used as a tool to study the mechanisms of phosphodiesterase enzymes and their role in cellular signaling pathways. In biology, the compound is employed to investigate the regulation of cyclic nucleotide levels and their impact on various physiological processes. In medicine, this compound is explored for its potential therapeutic applications in treating diseases such as Alzheimer’s disease and heart failure. Additionally, the compound has industrial applications in the development of new drugs and biochemical assays.
Vergleich Mit ähnlichen Verbindungen
(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid is unique compared to other similar compounds due to its specific inhibitory action on phosphodiesterase enzymes. Similar compounds include other phosphodiesterase inhibitors such as sildenafil, tadalafil, and vardenafil, which target different isoforms of phosphodiesterase enzymes. This compound is distinguished by its selectivity for phosphodiesterase type 1, making it a valuable tool for studying the specific functions of this enzyme family.
Conclusion
This compound is a compound with significant potential in various scientific research fields. Its unique properties and specific inhibitory action on phosphodiesterase enzymes make it a valuable tool for studying cellular signaling pathways and developing new therapeutic approaches. The synthesis, chemical reactions, and applications of this compound continue to be areas of active research, promising further advancements in our understanding and utilization of this compound.
Eigenschaften
IUPAC Name |
(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FN7O.H3O4P/c1-35-28(38)25-26(31-20-7-3-2-4-8-20)36(34-27(25)37-23-11-5-10-22(23)33-29(35)37)17-18-13-15-19(16-14-18)21-9-6-12-24(30)32-21;1-5(2,3)4/h2-4,6-9,12-16,22-23,31H,5,10-11,17H2,1H3;(H3,1,2,3,4)/t22-,23+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIAAFIYOPWWJL-RFPXDPOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(N(N=C2N3C1=NC4C3CCC4)CC5=CC=C(C=C5)C6=NC(=CC=C6)F)NC7=CC=CC=C7.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C2=C(N(N=C2N3C1=N[C@H]4[C@@H]3CCC4)CC5=CC=C(C=C5)C6=NC(=CC=C6)F)NC7=CC=CC=C7.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29FN7O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1642303-38-5 | |
| Record name | Lenrispodun phosphate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1642303385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LENRISPODUN PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP683YZB8K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


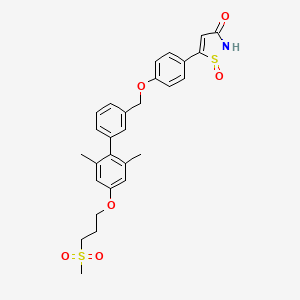
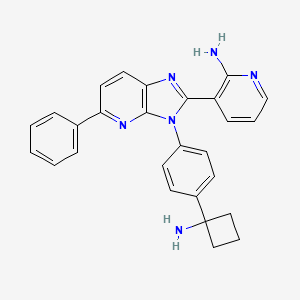
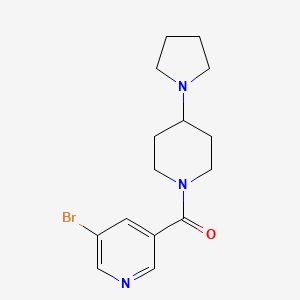
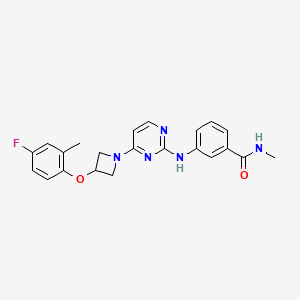
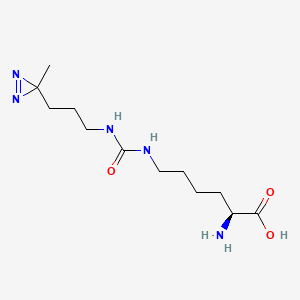
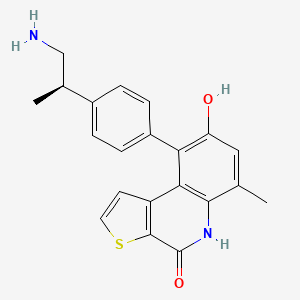
![9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride](/img/structure/B560098.png)

![6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one](/img/structure/B560103.png)

